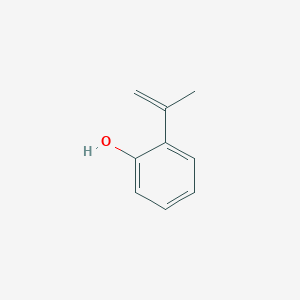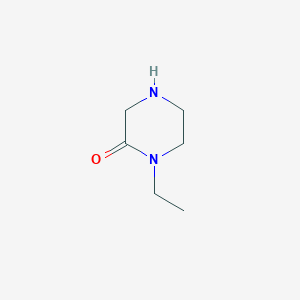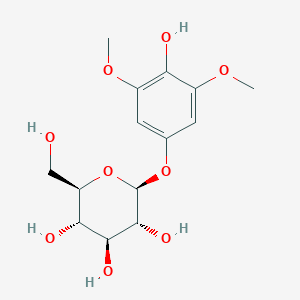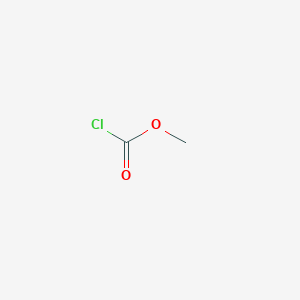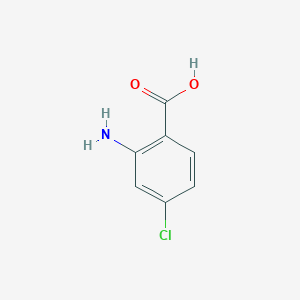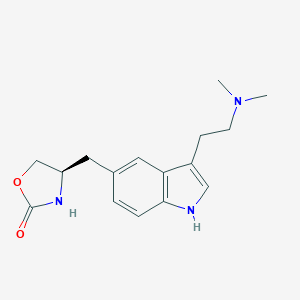
Zolmitriptan R-isómero
Descripción general
Descripción
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is a complex organic compound that features an indole moiety linked to an oxazolidinone ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for elucidating mechanisms of action in biological systems.
Medicine
Medically, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one has potential applications as a therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its versatility makes it a valuable component in industrial chemistry.
Mecanismo De Acción
Target of Action
Zolmitriptan R-isomer, also known as (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists and play a crucial role in the treatment of acute migraines .
Mode of Action
Zolmitriptan R-isomer acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its action on these receptors causes vasoconstriction in intracranial blood vessels . Additionally, it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The activation of the 5-HT 1B/1D/1F receptors by Zolmitriptan R-isomer leads to a cascade of events in the biochemical pathway. The primary effect is the vasoconstriction of intracranial blood vessels, which helps alleviate the symptoms of migraines. The inhibition of pro-inflammatory neuropeptides further aids in reducing the inflammation and pain associated with migraines .
Pharmacokinetics
Zolmitriptan R-isomer exhibits a mean elimination half-life of approximately three hours following oral or nasal administration . It is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . The metabolism of Zolmitriptan results in three major metabolites: an active N-desmethyl metabolite (183C91) and two inactive metabolites, N-oxide (1652W92) and another unidentified compound . Approximately one-sixth of the clearance is renal .
Action Environment
The action of Zolmitriptan R-isomer can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as inhibitors of CYP1A2 or MAO, could potentially affect the metabolism of Zolmitriptan . Furthermore, the pH of the body can also impact the absorption and effectiveness of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole moiety, followed by the introduction of the oxazolidinone ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one: This compound is unique due to its specific combination of an indole moiety and an oxazolidinone ring.
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-thione: Similar in structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.
(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-imine: Features an imine group instead of the oxazolidinone ring.
Uniqueness
The uniqueness of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139264-24-7 | |
| Record name | Zolmitriptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLMITRIPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Can the area under the curve (AUC) for (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, more commonly known as zolmitriptan, be predicted using a limited sampling strategy?
A1: Yes, research suggests that using intranasal pharmacokinetic data, specifically the relationship between Cmax (maximum concentration) and AUC, can provide accurate AUC predictions for zolmitriptan. A study demonstrated that a linear regression model based on Cmax vs. AUC for intranasal zolmitriptan showed excellent correlation []. This model allowed for the prediction of AUC values using published Cmax data, with the majority of predicted AUCs falling within a 0.76–1.25-fold difference from observed values []. This approach suggests potential for a simplified, limited sampling strategy to predict zolmitriptan AUC.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




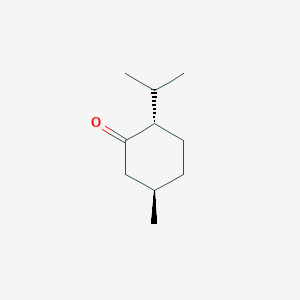
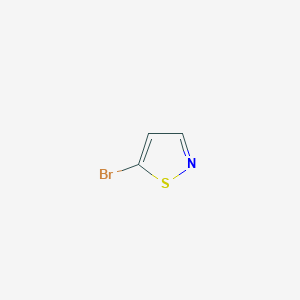
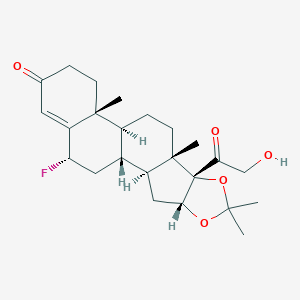

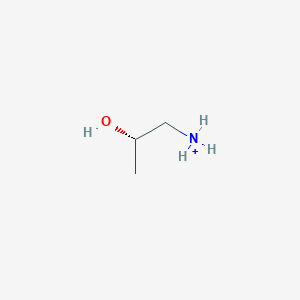
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
